![molecular formula C8H15Br2O4P B14466335 [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid CAS No. 72386-46-0](/img/structure/B14466335.png)
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid is a chemical compound with a complex structure that includes bromine, phosphorus, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinic acid derivatives, while substitution reactions can produce a variety of new compounds with altered properties.
Scientific Research Applications
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid involves its interaction with specific molecular targets. The bromine atoms and phosphinic acid group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved can vary depending on the specific application, but generally include modifications to molecular structures and catalytic activity.
Comparison with Similar Compounds
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can be compared with other similar compounds, such as:
[(2,3-Dibromopropoxy)methyl]phosphinic acid: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
[(prop-2-en-1-yl)oxy]methylphosphinic acid:
The uniqueness of this compound lies in its combined functional groups, which provide a distinct set of properties and reactivity patterns not found in simpler analogs.
Properties
CAS No. |
72386-46-0 |
|---|---|
Molecular Formula |
C8H15Br2O4P |
Molecular Weight |
365.98 g/mol |
IUPAC Name |
2,3-dibromopropoxymethyl(prop-2-enoxymethyl)phosphinic acid |
InChI |
InChI=1S/C8H15Br2O4P/c1-2-3-13-6-15(11,12)7-14-5-8(10)4-9/h2,8H,1,3-7H2,(H,11,12) |
InChI Key |
OWQKHKYECWDYFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCP(=O)(COCC(CBr)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


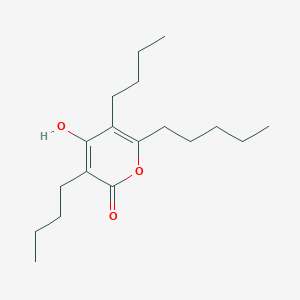
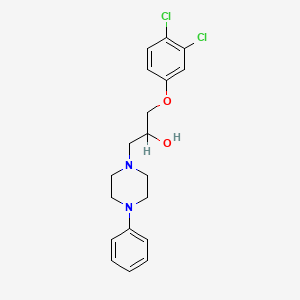

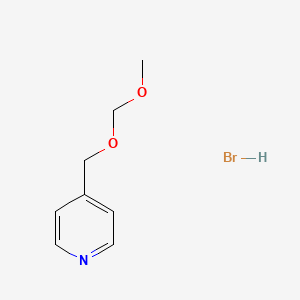
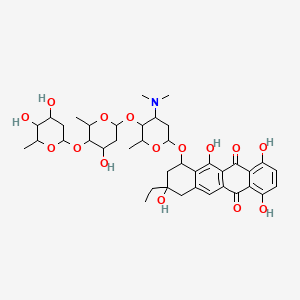
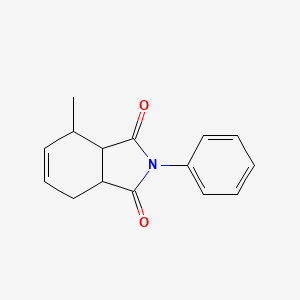

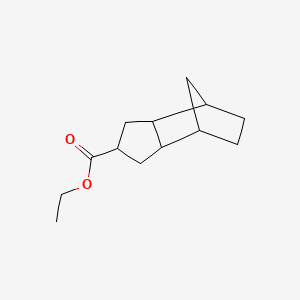
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
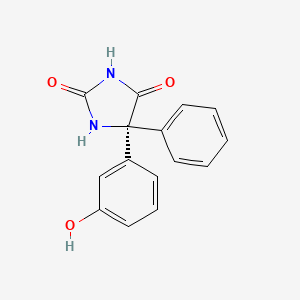

![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


